N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-5-carboxamide
Description
This compound features a 1,2,4-triazole core substituted at position 3 with a phenyl group bearing a methoxymethyl group at position 4. The phenyl ring is further linked to a 1-methyl-1H-indole-5-carboxamide moiety. The 1,2,4-triazole scaffold is known for its versatility in medicinal chemistry, offering hydrogen-bonding capabilities and metabolic stability. The methoxymethyl group enhances solubility, while the indole carboxamide contributes to π-π stacking interactions and target binding . Structural characterization methods (e.g., NMR, X-ray crystallography) for analogous compounds often employ SHELX programs for refinement .
Properties
Molecular Formula |
C20H19N5O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C20H19N5O2/c1-25-10-9-14-11-15(5-8-17(14)25)20(26)21-16-6-3-13(4-7-16)19-22-18(12-27-2)23-24-19/h3-11H,12H2,1-2H3,(H,21,26)(H,22,23,24) |
InChI Key |
MNZQKVOBDWSKKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NNC(=N4)COC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]aniline
The triazole-aniline intermediate is synthesized via cyclocondensation. A thiosemicarbazide precursor is prepared by reacting 4-aminobenzonitrile with thiosemicarbazide under acidic conditions. Cyclization is achieved using hydrazine hydrate, followed by methoxymethylation with chloromethyl methyl ether (MOM-Cl) in the presence of a base such as potassium carbonate.
Key Reaction Conditions
Preparation of 1-Methyl-1H-indole-5-carboxylic Acid
Indole-5-carboxylic acid is methylated at the N1 position using methyl iodide in dimethylformamide (DMF) with sodium hydride as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding 1-methyl-1H-indole-5-carboxylic acid in 85–90% purity.
Optimization Note
Excess methyl iodide (1.2 equiv) and controlled temperature prevent over-alkylation. The product is isolated via acid precipitation (pH 2–3) and washed with cold water.
Amide Coupling Strategies
The final step involves coupling 4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]aniline with 1-methyl-1H-indole-5-carboxylic acid. Two primary methods are employed:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, the carboxylic acid is activated in situ. The amine is added at 0°C, and the reaction proceeds at room temperature for 12–18 hours.
Representative Data
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| EDC/HOBt | DMF | 25°C | 78% |
| DCC/DMAP | THF | 0°C → 25°C | 65% |
Purification via column chromatography (ethyl acetate/hexane, 1:1) affords the product in >95% purity.
Acid Chloride Method
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. The chloride is then reacted with the aniline derivative in dichloromethane (DCM) with triethylamine as a base.
Critical Parameters
-
SOCl₂ stoichiometry: 1.5 equivalents
-
Reaction time: 2 hours (acid chloride formation), 4 hours (amide coupling)
Comparative Analysis of Coupling Methods
The table below contrasts the efficiency of EDC/HOBt and acid chloride approaches:
| Parameter | EDC/HOBt Method | Acid Chloride Method |
|---|---|---|
| Reaction Time | 18 hours | 6 hours |
| Purification | Column chromatography | Recrystallization |
| Scalability | >10 g | >50 g |
| Byproduct Handling | Moderate | Low (volatile SOCl₂) |
| Overall Yield | 78% | 82% |
The acid chloride method is preferred for large-scale synthesis due to shorter reaction times and easier purification.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the triazole ring or the indole moiety.
Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced triazole or indole derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research:
- Antimicrobial Activity : Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds containing triazole rings can inhibit the growth of bacteria and fungi. Specifically, N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-5-carboxamide has shown effectiveness against certain pathogenic strains, suggesting its potential as an antimicrobial agent .
- Anticancer Properties : Compounds with triazole moieties have been studied for their anticancer effects. The ability of this compound to induce apoptosis in cancer cells has been documented in several studies. This compound may disrupt cellular pathways involved in tumor growth and proliferation .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step processes that include:
- Formation of Triazole Ring : The initial step often involves the synthesis of the triazole ring through cyclization reactions. Various starting materials such as substituted phenyl hydrazines and appropriate carbonyl compounds are utilized to form the triazole structure .
- Coupling Reactions : Following the formation of the triazole ring, coupling reactions with indole derivatives are performed to yield the final product. These reactions may involve coupling agents or catalysts to enhance yield and purity .
Therapeutic Potential
The therapeutic applications of this compound are promising:
Table 1: Summary of Therapeutic Applications
Case Studies and Research Findings
Several case studies illustrate the efficacy and applications of this compound:
Case Study 1 : A study demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The mechanism was attributed to the inhibition of bacterial cell wall synthesis .
Case Study 2 : In vitro studies showed that this compound effectively induced apoptosis in human breast cancer cell lines through mitochondrial pathways .
Mechanism of Action
The mechanism of action of N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-5-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring could facilitate binding to metal ions or other molecular targets, while the indole moiety could interact with hydrophobic regions of proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs with shared structural motifs, focusing on heterocyclic cores, substituents, and synthetic approaches.
Triazole-Based Carboxamide Derivatives
Key Observations :
- Triazole Isomerism: The target’s 1,2,4-triazole core (vs.
- Substituent Effects : Methoxymethyl in the target improves aqueous solubility compared to lipophilic groups (e.g., cyclopropyl in ).
- Linker Diversity : Carboxamide vs. carbohydrazide linkers influence target selectivity and binding kinetics .
Indole-Containing Heterocycles
Key Observations :
- Heterocyclic Fusion : The target’s indole-triazole fusion enables dual interactions, whereas imidazole-indole hybrids (e.g., ) prioritize basicity and charge interactions.
- Substituent Positioning : The 5-carboxamide in the target contrasts with 3-substituted imidazoles in , affecting binding pocket compatibility.
Sulfanyl-Acetamide Derivatives
Biological Activity
N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Indole moiety : Known for its diverse biological activities.
- Triazole ring : Often linked to enhanced pharmacological properties.
- Carboxamide group : Plays a crucial role in binding interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O2 |
| Molecular Weight | 314.35 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The triazole ring can inhibit enzymes involved in cancer cell proliferation and viral replication. For example, it may disrupt the function of kinases that are critical in signaling pathways for cell growth and survival.
- Receptor Binding : The compound may bind to specific receptors that mediate cellular responses, potentially leading to apoptosis in cancer cells or inhibition of pathogen growth.
Anticancer Activity
Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related indole-triazole conjugates demonstrated promising results against various cancer cell lines:
- In vitro Studies : Compounds similar to this compound have shown IC50 values ranging from 6 µM to 41 µM against different cancer cell lines, indicating potential effectiveness in inhibiting tumor growth .
Antimicrobial Activity
The antimicrobial properties of triazole-containing compounds have been well-documented:
- Bacterial Inhibition : Compounds bearing the triazole moiety have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, derivatives exhibited minimum inhibitory concentration (MIC) values as low as 250 µg/mL against Staphylococcus aureus and Bacillus subtilis .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Indole-Triazole Conjugates :
- Anticancer Compound Screening :
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the indole and triazole moieties. Critical steps include:
- Condensation reactions to link the indole carboxamide to the phenyl-triazole scaffold (e.g., using coupling agents like EDCI or HOBt) .
- Control of reaction conditions : Temperature (e.g., reflux in acetic acid) and solvent choice (polar aprotic solvents like DMF for solubility) to minimize side products .
- Purification : Use of chromatographic techniques (HPLC, SFC) to isolate enantiomers or diastereomers, as seen in analogous indole-triazole derivatives .
Q. Which spectroscopic methods are optimal for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents on the indole and triazole rings. For example, methoxymethyl protons resonate at δ ~3.3–3.5 ppm (singlet), while indole NH appears as a broad peak at δ ~10–12 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+ for CHNO: 386.16 g/mol) .
- HPLC/SFC : Purity assessment (>95%) and enantiomeric separation using chiral columns .
Advanced Research Questions
Q. How can SHELX software resolve structural ambiguities in crystallographic studies?
- SHELXL refinement : Use the program to model disorder in the methoxymethyl group or triazole ring. For example, anisotropic displacement parameters can refine thermal motion in the triazole nitrogen atoms .
- Handling twinning : SHELXL’s TWIN/BASF commands address twinning in crystals, common in flexible molecules with multiple rotatable bonds .
- Validation : Check R-factors (<0.05 for high-resolution data) and validate geometry using CCDC tools .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Modify substituents : Replace methoxymethyl with fluorinated or bulky groups to assess impact on target binding (e.g., triazole derivatives with CF showed enhanced 5-HT receptor affinity ).
- Biological assays : Pair SAR with in vitro binding assays (e.g., radioligand displacement) and ADMET profiling (hepatic microsomal stability) .
- Data interpretation : Use statistical tools (e.g., IC curve fitting) to resolve contradictions between binding affinity and functional activity .
Q. What strategies mitigate polymorphism in crystalline forms of this compound?
- Screening crystallization conditions : Vary solvents (e.g., ethanol vs. acetonitrile) and temperatures to isolate stable polymorphs .
- PXRD and DSC : Compare diffraction patterns and melting points to identify dominant forms .
- Co-crystallization : Use co-formers (e.g., carboxylic acids) to stabilize specific hydrogen-bonding networks .
Q. How to optimize molecular docking studies targeting kinase or GPCR receptors?
- Docking protocols : Use AutoDock Vina or Schrödinger Glide with flexible triazole and indole rings. Parameterize the methoxymethyl group’s partial charges using DFT calculations .
- Validation : Cross-check docking poses with experimental data (e.g., X-ray co-crystals of analogous triazole-indole compounds) .
- Free-energy calculations : Apply MM-GBSA to rank binding affinities, accounting for desolvation penalties in the triazole’s polar region .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
